ビスプロロール不純物X

概要

説明

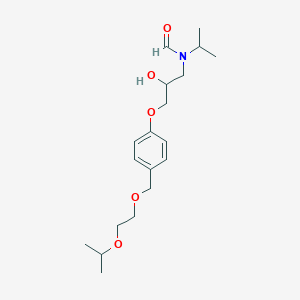

N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide is a related compound of Bisoprolol, a beta-blocker used for the treatment of high blood pressure. This compound is often generated during the synthesis and scale-up of Bisoprolol .

科学的研究の応用

N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Bisoprolol.

Biology: Studied for its potential biological activities and interactions with various biological targets.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Used in the pharmaceutical industry for the development and quality control of Bisoprolol formulations

作用機序

Biochemical Pathways

The action of Bisoprolol Impurity X on beta-1 adrenergic receptors affects several biochemical pathways. Primarily, it inhibits the adrenergic signaling pathway, reducing the effects of adrenaline and noradrenaline on the heart and blood vessels . This leads to a decrease in heart rate and blood pressure .

Pharmacokinetics

Bisoprolol is known for its potent effects, long half-life, and the ability to be used once daily . It is generally well-tolerated, likely due to its beta-1 adrenergic receptor selectivity .

Result of Action

The molecular and cellular effects of Bisoprolol Impurity X are likely to be similar to those of Bisoprolol. By blocking the beta-1 adrenergic receptors, Bisoprolol reduces the heart’s workload and oxygen demand . This leads to decreased blood pressure and heart rate, providing therapeutic benefits in conditions like hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisoprolol Impurity X. Furthermore, individual patient factors, such as age, kidney function, and presence of other medical conditions, can also influence the drug’s efficacy and safety .

生化学分析

Biochemical Properties

Bisoprolol impurity X plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with beta-adrenergic receptors, similar to bisoprolol, but with different binding affinities and effects. The interaction of bisoprolol impurity X with these receptors can influence the sympathetic nervous system, potentially leading to altered cardiovascular responses. Additionally, bisoprolol impurity X may interact with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .

Cellular Effects

Bisoprolol impurity X can affect various types of cells and cellular processes. In cardiac cells, it may influence heart rate and contractility by modulating beta-adrenergic receptor activity. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In endothelial cells, bisoprolol impurity X may affect nitric oxide production and vascular tone, impacting blood pressure regulation. Furthermore, it can influence the proliferation and apoptosis of smooth muscle cells, which are critical for maintaining vascular integrity .

Molecular Mechanism

The molecular mechanism of bisoprolol impurity X involves its binding interactions with beta-adrenergic receptors. By competitively inhibiting the binding of endogenous catecholamines such as adrenaline and noradrenaline, bisoprolol impurity X can modulate the downstream signaling pathways associated with these receptors. This includes the inhibition of adenylate cyclase activity, leading to reduced cyclic AMP levels and subsequent effects on protein kinase A activity. These molecular interactions can result in decreased heart rate and contractility, as well as altered vascular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bisoprolol impurity X can change over time due to its stability and degradation. Studies have shown that bisoprolol impurity X is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature and oxidative stress. The degradation products of bisoprolol impurity X may have different biological activities and can influence long-term cellular functions. In vitro and in vivo studies have demonstrated that prolonged exposure to bisoprolol impurity X can lead to cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of bisoprolol impurity X vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cardiovascular function, while at higher doses, it can cause significant changes in heart rate, blood pressure, and vascular tone. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as bradycardia and hypotension, have been reported at high doses of bisoprolol impurity X in animal studies .

Metabolic Pathways

Bisoprolol impurity X is involved in various metabolic pathways, primarily through oxidative metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of polar metabolites that are excreted via the renal route. The metabolic flux of bisoprolol impurity X can be influenced by factors such as enzyme induction or inhibition, which can affect its clearance and overall pharmacokinetics. Additionally, bisoprolol impurity X may interact with other metabolic enzymes, potentially leading to altered levels of metabolites .

Transport and Distribution

The transport and distribution of bisoprolol impurity X within cells and tissues are mediated by various transporters and binding proteins. It is widely distributed in the body, with the highest concentrations found in the heart, liver, and kidneys. Bisoprolol impurity X can cross the blood-brain barrier, potentially affecting central nervous system functions. Its localization and accumulation within specific tissues can influence its pharmacological effects and toxicity .

Subcellular Localization

Bisoprolol impurity X is localized within various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, bisoprolol impurity X may undergo phosphorylation or glycosylation, affecting its binding affinity and interactions with other biomolecules. The subcellular localization of bisoprolol impurity X is crucial for understanding its precise mechanisms of action and potential side effects .

準備方法

The synthesis of N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide involves several steps. One of the methods includes the reduction of a 1,3-diester using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane. The resulting compound is then reacted with isopropylamine to produce the crude compound, which is purified by column chromatography . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

化学反応の分析

N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride in methanol is commonly used for the reduction of specific functional groups.

Substitution: Tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane is an example of a substitution reaction.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride in methanol.

Substitution reagents: Para-toluene sulfonyl chloride, triethylamine in dichloromethane.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

類似化合物との比較

N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide can be compared with other related compounds of Bisoprolol, such as:

Bisoprolol Ph.Eur impurity-C: 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol).

Bisoprolol Ph.Eur impurity-D: 3,3′-(((oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol).

Bisoprolol Ph.Eur impurity-F: (±) 2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol.

Bisoprolol Ph.Eur impurity-T: (±) 4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde.

Bisoprolol Ph.Eur impurity-U: (±) 5-((4-(hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-one.

These compounds share structural similarities with N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide but differ in their specific functional groups and chemical properties, highlighting the uniqueness of N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide.

特性

IUPAC Name |

N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO5/c1-15(2)20(14-21)11-18(22)13-25-19-7-5-17(6-8-19)12-23-9-10-24-16(3)4/h5-8,14-16,18,22H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTMWMPSNKDLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447715-45-8 | |

| Record name | N-Formyl bisoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-FORMYL BISOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WLN846DNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Formyl bisoprolol interact with its target, and what are the potential downstream effects?

A1: The research paper focuses on in silico studies and primarily investigates the binding affinity of N-Formyl bisoprolol to various receptors implicated in hypertension, including the beta-1 adrenergic receptor (β1AR) []. The study demonstrates that N-Formyl bisoprolol exhibits a higher binding energy (-7.63 kcal mol−1) to the β1AR (PDB ID: 4BVN) compared to bisoprolol itself (-6.74 kcal mol−1) []. This suggests a potentially stronger interaction with this receptor.

Q2: What is known about the stability of N-Formyl bisoprolol?

A2: The research primarily focuses on in silico analysis and doesn't provide experimental data on the stability of N-Formyl bisoprolol under various conditions []. Further research is needed to determine its stability profile, which is crucial for understanding its potential as a drug candidate. This would involve studying its degradation pathways, shelf life, and potential for formulation into stable dosage forms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。